2-Fluoro-5-iodo-4-methoxyaniline
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Overview
Description
2-Fluoro-5-iodo-4-methoxyaniline is an organic compound with the molecular formula C7H7FINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-4-methoxyaniline can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-4-methoxyaniline followed by iodination. The reaction typically involves the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-4-methoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines or thiophenols.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of primary amines from nitro derivatives.
Scientific Research Applications
2-Fluoro-5-iodo-4-methoxyaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Utilized in the preparation of functional materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-4-methoxyaniline depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxyaniline: Lacks the iodine substituent, making it less reactive in certain halogenation reactions.
4-Iodo-2-methoxyaniline: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
2-Fluoro-5-methoxyaniline:
Uniqueness
2-Fluoro-5-iodo-4-methoxyaniline is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and other applications .
Biological Activity
2-Fluoro-5-iodo-4-methoxyaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Molecular Formula : C₈H₈F I N O
Molecular Weight : 253.06 g/mol
IUPAC Name : this compound
CAS Number : 2092595-26-9
The structural features of this compound contribute to its reactivity and biological interactions. The presence of fluorine and iodine atoms can enhance the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis. This mechanism is common among many anilines, which can disrupt the integrity of bacterial membranes or inhibit essential enzymes involved in cell wall biosynthesis.
- Anticancer Properties : The compound has shown promise in inducing apoptosis in cancer cells. It appears to activate caspase pathways, leading to programmed cell death. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of tumor cells, including HCT-116 (human colorectal carcinoma) and T98G (human glioblastoma) cells .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : Research indicates that this compound exhibits broad-spectrum antimicrobial activity against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
- Anticancer Efficacy : In a study involving tumor cell lines, this compound derivatives were evaluated for their antiproliferative effects. Compounds with a similar structural framework demonstrated IC₅₀ values in the micromolar range against HCT-116 and T98G cells, suggesting significant anticancer potential .
- Comparative Analysis : When compared to other halogenated anilines, such as those containing chlorine or bromine instead of fluorine or iodine, this compound exhibited enhanced biological activity. The electron-withdrawing nature of fluorine and iodine groups may play a critical role in modulating the compound's reactivity and interaction with biological targets .
Summary Table of Biological Activities
Activity Type | Target/Organism | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Antimicrobial | Gram-positive bacteria | <10 | Inhibition of cell wall synthesis |
Antimicrobial | Gram-negative bacteria | <15 | Disruption of membrane integrity |
Anticancer | HCT-116 (colorectal carcinoma) | 2.8 | Induction of apoptosis via caspase activation |
Anticancer | T98G (glioblastoma) | 2.0 | Activation of mitochondrial dysfunction |
Properties
Molecular Formula |
C7H7FINO |
---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
2-fluoro-5-iodo-4-methoxyaniline |
InChI |
InChI=1S/C7H7FINO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3 |
InChI Key |
QIBRZNNVJAXMQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)N)I |
Origin of Product |
United States |
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